An In-depth Technical Guide to (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. By integrating a furan moiety, a secondary amine, and a terminal alkyne, this molecule offers a unique combination of reactive sites, making it a valuable building block for the synthesis of complex molecular architectures. This document delves into its chemical properties, outlines robust synthetic protocols, and explores its reactivity and potential applications, particularly in the realm of drug discovery.
Core Chemical and Physical Properties
(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride, with the CAS number 1158633-14-7, is the hydrochloride salt of the secondary amine (furan-2-ylmethyl)(prop-2-yn-1-yl)amine. The salt form enhances its stability and solubility in aqueous media, which is advantageous for various applications.
Table 1: Physicochemical Properties of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride
| Property | Value | Source |
| CAS Number | 1158633-14-7 | [1][2][3] |
| Molecular Formula | C₈H₁₀ClNO | [4][5] |
| Molecular Weight | 171.63 g/mol | [4] |
| Melting Point | 76-80 °C (decomposition) | [4] |
| Appearance | Predicted to be a solid | N/A |
| Purity | ≥ 95.0% (commercially available) | [3] |
| Hazard | Irritant | [4] |
Synthesis and Purification
The synthesis of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride can be efficiently achieved through two primary and well-established synthetic routes: Reductive Amination and the A³ Coupling Reaction.
Synthetic Pathway 1: Reductive Amination
Reductive amination is a highly effective method for forming carbon-nitrogen bonds. In this case, it involves the reaction of furfural with propargylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt.
Experimental Protocol: Reductive Amination
Objective: To synthesize (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine.
Materials:
-
Furfural
-
Propargylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (ethanolic or ethereal solution)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve furfural (1.0 equivalent) in DCM. To this solution, add propargylamine (1.0-1.2 equivalents). Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent, such as STAB (1.5 equivalents) or NaBH₄ (1.5 equivalents), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification of the Free Amine: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride.
Synthetic Pathway 2: A³ Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component reaction to synthesize propargylamines.[6][7][8] This method offers high atom economy and often proceeds under mild conditions.
Experimental Protocol: A³ Coupling Reaction
Objective: To synthesize (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine.
Materials:
-
Furfural
-
Propargylamine
-
A suitable terminal alkyne (in this case, propargylamine itself can act as both the amine and alkyne source, though this can lead to side products. A more controlled approach uses a distinct alkyne). For the target molecule, this reaction is less direct than reductive amination. A more relevant A³ coupling would involve furfural, an amine, and a terminal alkyne.
-
Copper(I) catalyst (e.g., CuI, CuBr)
-
Solvent (e.g., Dioxane, Toluene, or water)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
Note: For the specific synthesis of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine, reductive amination is the more direct and preferred route. The A³ coupling is more suited for generating a library of diverse propargylamines.[6]
Purification Insights
For library synthesis or when dealing with multiple products, solid-phase extraction (SPE) can be a highly efficient purification method for propargylamines.
Spectroscopic and Analytical Characterization (Predicted)
Due to the limited availability of published experimental spectra for (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride, the following data is predicted based on the analysis of its structural components and related compounds.[9]
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.5 (broad) | s | 2H | NH₂⁺ |
| ~7.7 | dd | 1H | H-5 (furan) |
| ~6.5 | dd | 1H | H-3 (furan) |
| ~6.4 | dd | 1H | H-4 (furan) |
| ~4.3 | s | 2H | -CH₂- (furan-CH₂) |
| ~3.9 | d | 2H | -CH₂- (propargyl) |
| ~3.5 | t | 1H | ≡C-H |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-2 (furan) |
| ~144 | C-5 (furan) |
| ~111 | C-3 (furan) |
| ~110 | C-4 (furan) |
| ~80 | -C≡ (alkyne) |
| ~75 | ≡C-H (alkyne) |
| ~45 | -CH₂- (furan-CH₂) |
| ~35 | -CH₂- (propargyl) |
Table 4: Predicted FT-IR and Mass Spectrometry Data
| Technique | Key Peaks/Signals | Interpretation |
| FT-IR (KBr) | ~3300 cm⁻¹ (sharp) | ≡C-H stretch |
| ~2900-3100 cm⁻¹ (broad) | N-H stretch (ammonium salt) | |
| ~2120 cm⁻¹ (weak) | C≡C stretch | |
| ~1600, 1500 cm⁻¹ | C=C stretch (furan ring) | |
| Mass Spec (ESI+) | m/z = 136.07 | [M+H]⁺ of the free amine |
Chemical Reactivity and Synthetic Utility
The unique trifunctional nature of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride makes it a highly versatile building block in organic synthesis.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution, primarily at the 5-position. It can also participate in Diels-Alder reactions, acting as the diene component.
Reactivity of the Secondary Amine
The secondary amine is nucleophilic and can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form tertiary amines.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
Reactivity of the Terminal Alkyne: A Gateway to Click Chemistry
The terminal alkyne is arguably one of the most synthetically useful functional groups in this molecule. It is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[10][11][12] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the furan-propargylamine scaffold to other molecules containing an azide group.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine with an azide-containing molecule (R-N₃).
Materials:
-
(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride
-
Azide-containing compound (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol or DMSO)
Procedure:
-
Reaction Setup: In a vial, dissolve (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride (1.0 equivalent) and the azide-containing compound (1.0-1.1 equivalents) in the chosen solvent system (e.g., 1:1 water:t-butanol).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 equivalents) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the copper(II) sulfate solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The resulting triazole product can be purified by column chromatography or recrystallization.
Applications in Drug Development and Medicinal Chemistry
The structural motifs present in (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride are of significant interest in drug discovery.
-
Furan Derivatives: The furan nucleus is a component of numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15][16][17]
-
Propargylamines: The propargylamine moiety is a key pharmacophore in several drugs, particularly those targeting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[18]
The combination of these two pharmacophores in a single molecule, coupled with the ability to easily functionalize it further via click chemistry, makes (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride a highly attractive scaffold for the development of novel therapeutic agents. Its derivatives have potential applications as:
-
Antimicrobial agents: The furan ring is known to impart antimicrobial activity.
-
Anticancer agents: Furan-containing compounds have shown promise in cancer therapy.
-
Enzyme inhibitors: The propargylamine group can act as an irreversible inhibitor of certain enzymes.
-
Probes for chemical biology: The alkyne handle allows for the attachment of fluorescent tags or biotin for use in biochemical and cellular studies.
Conclusion
(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is a readily accessible and highly versatile chemical entity. Its trifunctional nature provides a rich platform for a multitude of chemical transformations, making it an invaluable tool for synthetic chemists. The convergence of the biologically relevant furan and propargylamine moieties within a single scaffold, combined with its amenability to click chemistry, positions this compound as a building block with immense potential for the discovery and development of new drugs and advanced materials. This guide serves as a foundational resource to stimulate and support further research into the promising chemical properties and applications of this compound.
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